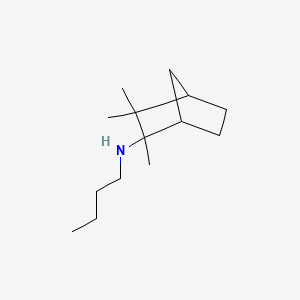
N-Butyl-2,3,3-trimethyl-2-norbornanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2,3,3-trimethyl-2-norbornanamine: is an organic compound belonging to the class of amines It is characterized by a norbornane skeleton with butyl and trimethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2,3,3-trimethyl-2-norbornanamine typically involves the reaction of norbornene derivatives with butylamine under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the butyl group to the norbornane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Butyl-2,3,3-trimethyl-2-norbornanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert it into amines with different degrees of saturation.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
N-Butyl-2,3,3-trimethyl-2-norbornanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-Butyl-2,3,3-trimethyl-2-norbornanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Comparaison Avec Des Composés Similaires
N-Butyl-2,3,3-trimethyl-2-norbornanone: A ketone derivative with similar structural features.
N-Butyl-2,3,3-trimethyl-2-norbornanol: An alcohol derivative with a hydroxyl group instead of an amine group.
N-Butyl-2,3,3-trimethyl-2-norbornanoic acid: A carboxylic acid derivative with a carboxyl group.
Uniqueness: N-Butyl-2,3,3-trimethyl-2-norbornanamine is unique due to its specific combination of substituents and the presence of an amine group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
100913-09-5 |
|---|---|
Formule moléculaire |
C14H27N |
Poids moléculaire |
209.37 g/mol |
Nom IUPAC |
N-butyl-2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C14H27N/c1-5-6-9-15-14(4)12-8-7-11(10-12)13(14,2)3/h11-12,15H,5-10H2,1-4H3 |
Clé InChI |
YETIEFAHKKAEOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1(C2CCC(C2)C1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)

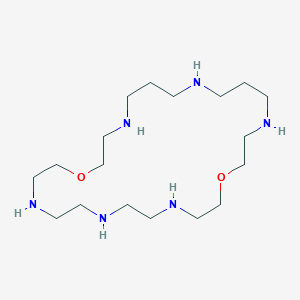
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)

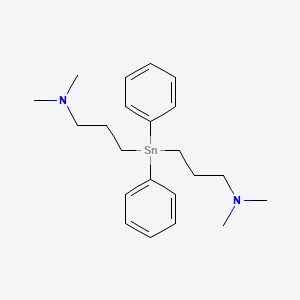
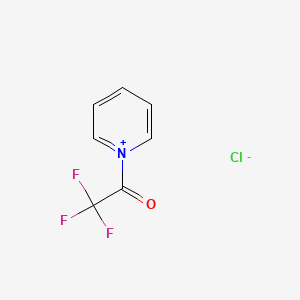
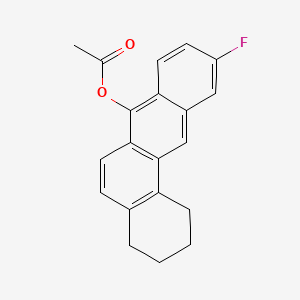
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
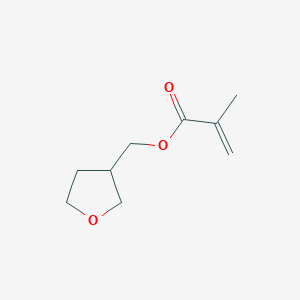
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
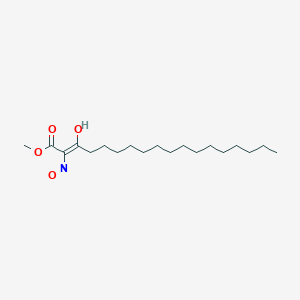
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
